N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the 3-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For instance, the compound may inhibit certain enzymes, thereby reducing inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-[2-(aminomethyl)piperidine-1-carboxamide]
- N-(4-methoxyphenyl)-4-[2-(aminomethyl)piperidine-1-carboxamide]
Uniqueness
N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is unique due to the presence of both 3-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-11-3-4-12(2)16(7-11)24-17(26)9-27-20-19-18(22-10-23-20)14-8-13(21)5-6-15(14)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADLTJTQUQKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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